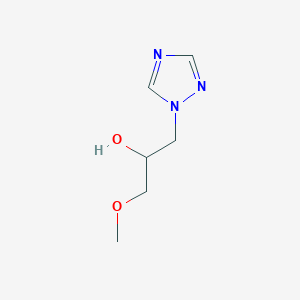

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Übersicht

Beschreibung

“1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to be important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis

The molecular structure of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The synthesis of “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” involves the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Triazoles, including the 1,2,4-triazole moiety found in the compound , are known for their significant role in medicinal chemistry. They are often used in the design and synthesis of new drugs due to their pharmacological properties. For instance, triazole derivatives have been studied for their potential as anticancer agents .

Organic Synthesis

The triazole ring is a versatile scaffold in organic synthesis. It can serve as a building block for various synthetic pathways, leading to a wide range of chemical compounds with potential applications in different fields .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties. For example, they can be used to create polymers with better thermal stability or specific functionalities that are useful in materials science .

Supramolecular Chemistry

The unique structure of triazoles allows them to engage in non-covalent interactions, making them useful in the field of supramolecular chemistry. They can be used to construct complex molecular assemblies that have potential applications in nanotechnology .

Bioconjugation and Chemical Biology

Triazole rings can act as linkers in bioconjugation processes. They are used to attach various functional groups to biomolecules, which is crucial for studying biological processes and developing therapeutic agents .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescent properties, making them useful for imaging applications. They can be used as probes or markers in biological research to visualize cellular processes .

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol” and its derivatives could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .

Mode of Action

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The interaction of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol with the aromatase enzyme affects the biosynthesis of estrogens . This can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The ability of the 1,2,4-triazole ring to form hydrogen bonds with different targets can potentially improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .

Result of Action

Some derivatives of 1,2,4-triazole have shown promising cytotoxic activity against certain cancer cell lines , suggesting that 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol may have similar effects.

Action Environment

The action, efficacy, and stability of 1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be influenced by various environmental factors. For instance, the compound’s synthesis has been carried out in the absence of any solvent, with sodium hydroxide as a catalyst . This suggests that the compound’s action could be influenced by the chemical environment.

Eigenschaften

IUPAC Name |

1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-3-6(10)2-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTJWIRARMEXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

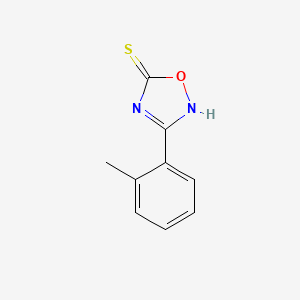

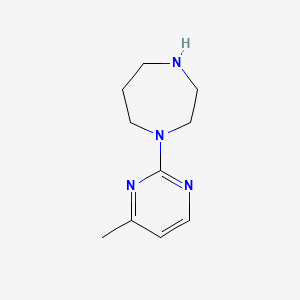

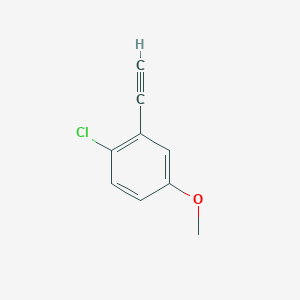

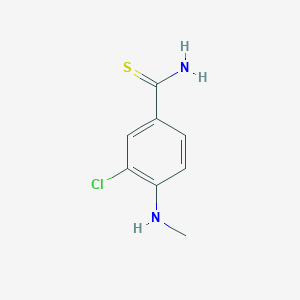

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)